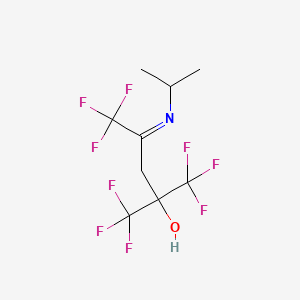
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL is a complex organic compound characterized by its unique structure and properties. This compound is notable for its multiple trifluoromethyl groups, which contribute to its high stability and reactivity. It finds applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the isopropylimino moiety. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in stabilizing the compound and enhancing its reactivity. The isopropylimino moiety may interact with biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
1-ISOPROPYLIMINO-1,3-BIS(TRIFLUOROMETHYL)-4,4,4-TRIFLUOROBUTAN-3-OL can be compared with other similar compounds, such as:
Benzene, 1,3-bis(trifluoromethyl)-: This compound also contains trifluoromethyl groups but lacks the isopropylimino moiety.
1,3-di(trifluoromethyl)benzene: Similar in structure but with different functional groups.
The uniqueness of this compound lies in its combination of trifluoromethyl and isopropylimino groups, which confer distinct properties and reactivity.
Eigenschaften
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-propan-2-ylimino-2-(trifluoromethyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F9NO/c1-4(2)19-5(7(10,11)12)3-6(20,8(13,14)15)9(16,17)18/h4,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXRNZBFQRIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(CC(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-O-tert-butyl 3-O-methyl 5,7-dihydropyrrolo[3,4-b]pyridine-3,6-dicarboxylate](/img/structure/B6336534.png)
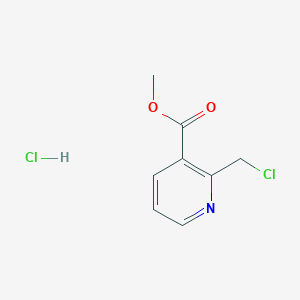
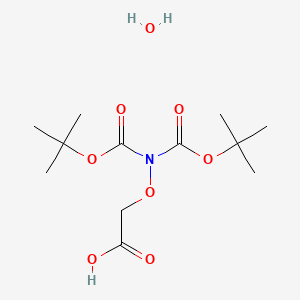
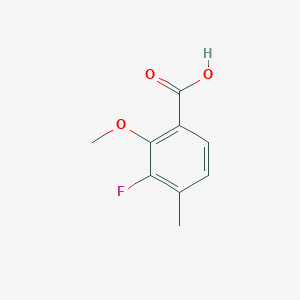
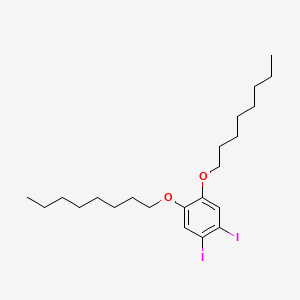
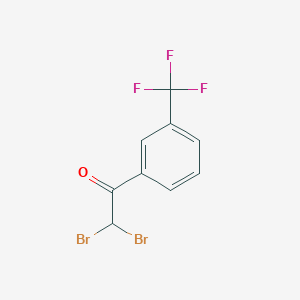
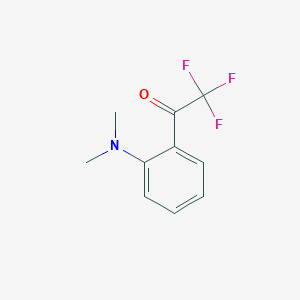
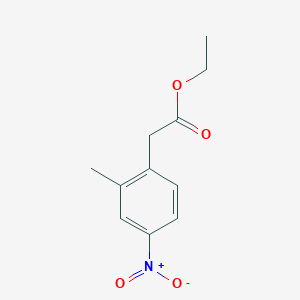

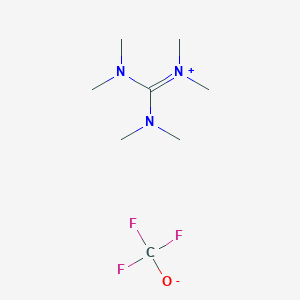
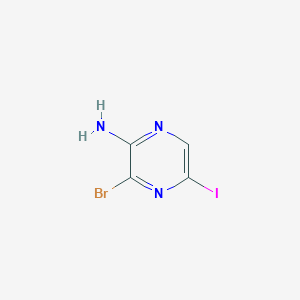
![7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336613.png)
![10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6336624.png)
